3-(2-chlorophenyl)-N-(5-chloropyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide
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Overview
Description
3-(2-chlorophenyl)-N-(5-chloropyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide is a complex organic compound that features a combination of chlorinated aromatic rings and an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-(5-chloropyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxazole ring and the subsequent attachment of the chlorinated aromatic rings. Common reagents used in these reactions include chlorinating agents, such as thionyl chloride, and coupling agents, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often focus on scaling up the synthesis while maintaining the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N-(5-chloropyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-(2-chlorophenyl)-N-(5-chloropyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-(5-chloropyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)pyridine: Used in agrochemicals and pharmaceuticals.
2,3-dichloro-5-(trifluoromethyl)pyridine: Utilized in crop protection products.
Uniqueness
3-(2-chlorophenyl)-N-(5-chloropyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide is unique due to its specific combination of chlorinated aromatic rings and an oxazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
349124-76-1 |
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Molecular Formula |
C16H11Cl2N3O2 |
Molecular Weight |
348.2 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-N-(5-chloropyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C16H11Cl2N3O2/c1-9-14(16(22)20-13-7-6-10(17)8-19-13)15(21-23-9)11-4-2-3-5-12(11)18/h2-8H,1H3,(H,19,20,22) |
InChI Key |
GKDJSYQRPWZACW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NC=C(C=C3)Cl |
solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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